3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound with the molecular formula C9H14N2 It is a derivative of cyclopentapyrazole and is characterized by a cyclopentane ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine or its derivatives, followed by alkylation with a propyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopentapyrazole: The parent compound of 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole, lacking the propyl group.
4,5,6,6a-Tetrahydrocyclopenta[c]pyrazole: Another derivative with different alkyl or aryl substitutions.
3-Methyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole: A similar compound with a methyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds .
Properties
CAS No. |
92939-35-0 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole |
InChI |
InChI=1S/C9H14N2/c1-2-4-8-7-5-3-6-9(7)11-10-8/h9H,2-6H2,1H3 |
InChI Key |
AZWQSMZBSYKBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CCCC2N=N1 |
Origin of Product |
United States |
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